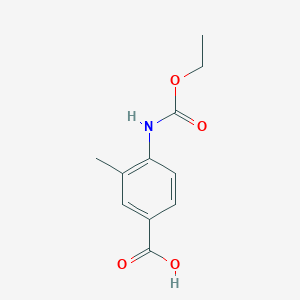![molecular formula C20H18N2O2S B7460020 N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide, also known as DTBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DTBC is a thiophene derivative that has shown promising results in the areas of cancer research, drug development, and materials science.
作用機序
The mechanism of action of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells. N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to have various biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been found to enhance the effectiveness of chemotherapy drugs.
実験室実験の利点と制限
One of the major advantages of using N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells. However, one of the limitations of using N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide. One of the areas of research is the development of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide-based drugs for the treatment of cancer. Another area of research is the use of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in the development of materials with specific properties, such as conductivity and luminescence. Additionally, further studies are needed to understand the mechanism of action of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide and its potential applications in other areas of scientific research.
In conclusion, N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide is a chemical compound that has shown promising results in the areas of cancer research, drug development, and materials science. Its high potency and selectivity towards cancer cells make it a promising candidate for the development of cancer drugs. Further research is needed to fully understand the potential applications of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide in various areas of scientific research.
合成法
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylthiophene-2-carboxamide. The final product is obtained through purification and crystallization techniques.
科学的研究の応用
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide is in the field of cancer research. Studies have shown that N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been found to be effective against drug-resistant cancer cells.
特性
IUPAC Name |
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-3-6-17(12-16)22-20(24)18-7-4-8-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGQUNHMWHTWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)




![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)


